2-Ethoxycarbonyl-3'-iodobenzophenone
Overview
Description
2-Ethoxycarbonyl-3’-iodobenzophenone is an organic compound with the molecular formula C16H13IO3 and a molecular weight of 380.18 g/mol . It is also known by its IUPAC name, ethyl 2-(3-iodobenzoyl)benzoate . This compound is characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to a benzophenone core.
Preparation Methods
The synthesis of 2-Ethoxycarbonyl-3’-iodobenzophenone typically involves the reaction of 3-iodobenzoyl chloride with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
2-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbonyl group in the benzophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.
Scientific Research Applications
2-Ethoxycarbonyl-3’-iodobenzophenone is used in various scientific research applications, including:
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules due to its ability to undergo diverse chemical transformations.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, where its unique structural features contribute to the properties of the final products.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-3’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the carbonyl group are key sites for chemical transformations, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2-Ethoxycarbonyl-3’-iodobenzophenone can be compared with other similar compounds such as:
2-Ethoxycarbonyl-4’-iodobenzophenone: Similar in structure but with the iodine atom at a different position, leading to different reactivity and applications.
2-Ethoxycarbonyl-3’-bromobenzophenone: Contains a bromine atom instead of iodine, which affects its reactivity in substitution and coupling reactions.
2-Ethoxycarbonyl-3’-chlorobenzophenone:
These comparisons highlight the unique reactivity and applications of 2-Ethoxycarbonyl-3’-iodobenzophenone due to the presence of the iodine atom, which can be selectively replaced or modified in various chemical reactions.
Biological Activity
2-Ethoxycarbonyl-3'-iodobenzophenone (CAS 890098-39-2) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables, case studies, and relevant research studies.
Chemical Structure and Properties
This compound features a benzophenone structure with an ethoxycarbonyl group and an iodine atom attached to the aromatic ring. This configuration is crucial for its biological activity.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C16H15IO3 |
Molecular Weight | 364.19 g/mol |
Melting Point | 102-104 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 µg/mL.
Table 1: Antimicrobial Activity Results
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 25 µM for MCF-7 and 30 µM for HeLa cells.
Table 2: Anticancer Activity Results
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents due to its potent activity against resistant strains .
Study on Anticancer Properties
In a research article from Cancer Letters, the anticancer effects of several benzophenone derivatives were assessed, highlighting that this compound significantly inhibited cell growth in both MCF-7 and HeLa cell lines through apoptosis induction mechanisms .
Properties
IUPAC Name |
ethyl 2-(3-iodobenzoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMNPDGUCSMKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641528 | |
Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-39-2 | |
Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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